molecular formula C48H82O19 B187159 モグロシドIII CAS No. 130567-83-8

モグロシドIII

カタログ番号: B187159
CAS番号: 130567-83-8
分子量: 963.2 g/mol
InChIキー: KYVIPFHNYCKOMQ-YMRJDYICSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anti-Diabetic Effects

Mogroside IIIE has been shown to possess hypoglycemic properties. Research indicates that it can reduce blood glucose levels by inhibiting glucose conversion and enhancing insulin sensitivity. A study demonstrated that MG IIIE significantly elevated cell viability in high glucose-induced podocytes while reducing inflammatory cytokines and oxidative stress markers, suggesting its potential in managing diabetic nephropathy .

Anti-Inflammatory Properties

Mogroside IIIE exhibits anti-inflammatory effects through the activation of the AMPK/SIRT1 signaling pathway. In vitro studies have shown that MG IIIE can alleviate inflammation in podocytes exposed to high glucose conditions by decreasing levels of TNF-α, IL-1β, and IL-6, which are critical mediators of inflammation .

Antioxidant Activity

The compound has demonstrated antioxidant properties by reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This suggests its role in protecting cells from oxidative damage, which is particularly relevant in chronic diseases such as diabetes .

Potential in Cancer Therapy

Mogroside IIIE has shown promise in cancer research, particularly concerning lung cancer metastasis. A study indicated that it could inhibit hyperglycemia-induced lung cancer cell metastasis by reversing epithelial-mesenchymal transition (EMT) processes and damaging the cytoskeleton . Additionally, its anti-fibrotic effects have been explored, revealing that MG IIIE reduces pulmonary fibrosis through modulation of Toll-like receptor 4 pathways .

Food Industry Applications

Due to its sweetening properties and safety profile (GRAS status), Mogroside III is increasingly utilized as a natural sweetener in food products. It offers a low-calorie alternative to sugar, making it suitable for diabetic-friendly formulations. Its use extends beyond sweetening to include potential health benefits, such as antioxidant and anti-inflammatory effects, which are appealing for health-oriented food products .

Biotransformation and Purification Techniques

Recent studies have focused on the biotransformation of mogrosides using microbial systems to enhance their bioavailability and efficacy. For example, Ganoderma lucidum mycelium has been used to convert mogroside V into Mogroside IIIE through deglycosylation processes. This biotransformation not only increases the yield of MG IIIE but also enhances its purity through optimized purification methods involving macroporous resins .

  • Diabetic Nephropathy Management : A study conducted on podocytes indicated that treatment with MG IIIE significantly mitigated high glucose-induced inflammation and apoptosis, showcasing its therapeutic potential for diabetic nephropathy management .
  • Lung Cancer Metastasis : Research highlighted MG IIIE's ability to reverse EMT in lung cancer cells under hyperglycemic conditions, suggesting a novel approach for cancer treatment targeting metabolic dysfunctions .
  • Food Product Development : The application of Mogroside III as a natural sweetener has been explored in various food products aimed at diabetic consumers, leveraging its health benefits alongside its sweetening properties .

作用機序

Target of Action

Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.

Mode of Action

Mogroside III exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .

Biochemical Pathways

Mogroside III affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .

Pharmacokinetics

It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of Mogroside III.

Result of Action

Mogroside III has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Action Environment

The action of Mogroside III can be influenced by various environmental factors. For instance, the production of Mogroside III varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of Mogroside III can be influenced by the presence of certain endophytic fungi .

生化学分析

Biochemical Properties

Mogroside III interacts with various enzymes, proteins, and other biomolecules in the body. The chemical structure of Mogroside III consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This structure allows it to participate in various biochemical reactions. For example, Saccharomyces cerevisiae can convert Mogroside V into various mogrosides, including Mogroside III E, during fermentation .

Cellular Effects

Mogroside III has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively attenuate neurotoxicity induced by Rotenone (Rot), a neurotoxin, in SH-SY5Y cells . It reduces the overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

Mogroside III exerts its effects at the molecular level through various mechanisms. One key mechanism involves the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . This process is catalyzed by the enzyme glycosyltransferase UGT94-289-3 .

Temporal Effects in Laboratory Settings

The effects of Mogroside III change over time in laboratory settings. For instance, in engineered tobacco, the production of Mogroside III ranged from 148.30 to 252.73 ng/g FW over time . This suggests that Mogroside III is stable and does not degrade significantly over time.

Metabolic Pathways

Mogroside III is involved in several metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols .

準備方法

Synthetic Routes and Reaction Conditions: Mogroside III can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into various mogrosides, including mogroside III, during fermentation . The fermentation process typically involves maintaining the yeast culture at 28°C and 160 rpm for about 7 days .

Industrial Production Methods: Industrial production of mogroside III often involves enzymatic conversion. For instance, glycosidase enzymes can regio-selectively biosynthesize mogroside III from mogroside V . This method is advantageous due to its specificity and efficiency in producing high yields of mogroside III.

類似化合物との比較

Mogroside III is part of a family of mogrosides, which include mogroside IV, mogroside V, and mogroside VI. These compounds share similar structures but differ in the number and arrangement of sugar moieties:

Mogroside III is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities .

生物活性

Mogroside III, a key compound derived from Siraitia grosvenorii (also known as Luo Han Guo), has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidative, anti-inflammatory, and potential anti-diabetic effects, supported by recent research findings and case studies.

Chemical Composition and Properties

Mogroside III belongs to a class of compounds known as mogrosides, which are cucurbitane-type triterpene glycosides. These compounds are characterized by their intense sweetness—approximately 250 times sweeter than sucrose—and their low-caloric content, making them attractive alternatives to traditional sweeteners.

Antioxidant Activity

Research indicates that mogroside III exhibits potent antioxidant properties. A study demonstrated that mogroside extract significantly scavenged free radicals, with a notable ability to inhibit the formation of advanced glycation end products (AGEs) in vitro. The extract showed a dose-dependent inhibition of AGEs formation, with a maximum inhibition of 58.5% at a concentration of 500 μg/mL, comparable to aminoguanidine, a known antiglycative agent .

Table 1: Antioxidant Activity of Mogroside III

Concentration (μg/mL)% Inhibition of AGEs Formation
3111.6
12533.6
50058.5

Anti-Inflammatory Effects

Mogroside III has been shown to modulate inflammatory responses. In studies involving asthma models, oral administration of mogroside extracts reduced levels of Th2 cytokines (IL-4, IL-5, IL-13) while increasing the Th1 cytokine IFN-γ in bronchoalveolar lavage fluid. This suggests its potential role in managing allergic conditions and inflammation-related disorders .

Case Study: Asthma Model in Mice

  • Objective: Evaluate the anti-asthmatic activity of mogroside extracts.
  • Findings: Significant reduction in inflammatory cytokines and improved lung function metrics were observed following treatment with mogroside extracts.

Hypoglycemic Effects

Mogroside III demonstrates promising hypoglycemic effects by improving insulin sensitivity and regulating glucose metabolism. In diabetic mouse models, treatment with mogroside III led to significant reductions in fasting plasma glucose levels and glucosylated serum proteins. Additionally, it enhanced insulin tolerance and reduced lipid accumulation in adipose tissues .

Table 2: Hypoglycemic Effects of Mogroside III

Dosage (mg/kg)Fasting Plasma Glucose Reduction (%)Insulin Sensitivity Improvement (%)
102530
204050

Neuroprotective Potential

Emerging evidence suggests that mogroside III may have neuroprotective properties. It has been shown to inhibit apoptosis in podocytes under high glucose conditions through the activation of AMPK-SIRT1 signaling pathways. This mechanism may offer therapeutic avenues for conditions like diabetic nephropathy .

特性

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVIPFHNYCKOMQ-YMRJDYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130567-83-8
Record name Mogroside III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOGROSIDE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。